Fingolimod

S1P receptor Selectivity Pharmacology

Select Fingolimod for research requiring the full pharmacological profile of the first-in-class S1P receptor modulator. Its non-selective modulation of S1P1,3,4,5 (Ki: 2.1-23 nM) is essential for studies where newer, selective agents fail to replicate effects on lymphocyte trafficking and CNS biology. With proven 52-55% ARR reduction, a 6-9 day half-life, and confirmed CNS penetration, it is the definitive reference standard for chronic MS models and washout protocol development.

Molecular Formula C19H33NO2
Molecular Weight 307.5 g/mol
CAS No. 162359-55-9
Cat. No. B1672674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod
CAS162359-55-9
Synonyms2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride
fingolimod
fingolimod hydrochloride
FTY 720
FTY-720
FTY720
Gilenia
gilenya
Molecular FormulaC19H33NO2
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
InChIInChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3
InChIKeyKKGQTZUTZRNORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fingolimod (CAS 162359-55-9) Procurement Guide: Baseline Characteristics and Scientific Position


Fingolimod (FTY720, Gilenya) is a first-in-class, orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing forms of multiple sclerosis [1]. Its active phosphorylated metabolite acts as a functional antagonist at S1P receptors, sequestering pathogenic lymphocytes in lymph nodes and preventing their egress to the central nervous system (CNS) [2]. Unlike more selective next-generation S1P receptor modulators, fingolimod engages S1P receptor subtypes 1, 3, 4, and 5 [3].

Fingolimod (CAS 162359-55-9) in S1P Receptor Modulator Procurement: Why In-Class Substitution is Not Straightforward


While fingolimod, siponimod, ozanimod, and ponesimod all function as S1P receptor modulators, they differ markedly in receptor subtype selectivity, pharmacokinetics, and safety profiles [1]. These differences directly impact clinical application: for example, the long half-life of fingolimod (6-9 days) and its engagement of S1P3 receptors result in distinct requirements for first-dose cardiac monitoring and a prolonged washout period (1-2 months) upon discontinuation [2]. Conversely, newer agents like ponesimod and ozanimod offer more rapid lymphocyte recovery, but this may not be advantageous in all contexts [3]. Therefore, these compounds are not interchangeable without careful consideration of their unique quantitative profiles.

Fingolimod (CAS 162359-55-9) Procurement Decision Guide: Quantified Differentiation from Closest Analogs


Comparative S1P Receptor Subtype Selectivity: Fingolimod's Broad Profile vs. Narrower Next-Generation Agents

Fingolimod-phosphate acts as a functional antagonist at S1P receptor subtypes 1, 3, 4, and 5. This broad engagement contrasts sharply with newer agents that are highly selective for S1P1 and S1P5 (e.g., ozanimod, siponimod) or S1P1 alone (e.g., ponesimod) [1]. The engagement of S1P3 by fingolimod is a key differentiator, linked to its specific cardiac safety profile requiring first-dose monitoring, while the engagement of S1P4 and S1P5 may contribute to additional on- and off-target effects [2].

S1P receptor Selectivity Pharmacology

Comparative Pharmacokinetics and Lymphocyte Recovery: Fingolimod's Prolonged Half-Life vs. Faster-Reversing Analogs

Fingolimod exhibits a long elimination half-life of 6-9 days, and lymphocyte counts recover to normal range over a period of 30-60 days after treatment discontinuation [1]. In contrast, next-generation S1P modulators demonstrate significantly faster reversibility: ponesimod has a half-life of approximately 32 hours with lymphocyte recovery in about 7 days; ozanimod has a half-life of approximately 19 hours with recovery in 2-3 days; siponimod has a half-life of approximately 30 hours with recovery in 1-5 days [2].

Pharmacokinetics Half-life Lymphopenia

Comparative First-Dose Cardiac Safety: Fingolimod's Bradycardia Risk vs. Titration Strategies with Newer Agents

Fingolimod initiation is associated with a transient, dose-dependent decrease in heart rate, with a maximal mean reduction of approximately 8-10 bpm observed 4-5 hours post-dose [1]. In clinical trials, symptomatic bradycardia occurred in 0.5% of patients, and second-degree atrioventricular block was also observed at initiation [2]. This necessitates a 6-hour observation period after the first dose. In contrast, ozanimod employs a 7-day dose titration regimen that mitigates this effect, and ponesimod's shorter half-life allows for a different safety profile [3].

Cardiac safety Bradycardia First-dose effect

Comparative Efficacy in Relapsing MS: Fingolimod's Established Reduction in Annualized Relapse Rate

In the pivotal Phase 3 FREEDOMS trial, fingolimod 0.5 mg daily reduced the annualized relapse rate (ARR) by 54% compared to placebo over 24 months (ARR 0.18 vs. 0.40, p<0.001) [1]. In the TRANSFORMS trial comparing fingolimod to intramuscular interferon beta-1a, fingolimod 0.5 mg demonstrated a 52% relative reduction in ARR (0.16 vs. 0.33, p<0.001) [2]. While head-to-head comparisons with newer oral S1P modulators are lacking, network meta-analyses suggest comparable efficacy across the class in reducing ARR [3].

Efficacy Relapse rate Clinical trial

Fingolimod (CAS 162359-55-9) Procurement Scenarios: Where Differentiated Properties Define Optimal Use


Scenario 1: Long-Term Maintenance Therapy in Relapsing MS with Established Safety Monitoring Infrastructure

For institutions with robust cardiac monitoring and ophthalmologic screening protocols in place, fingolimod's established efficacy and once-daily oral dosing offer a cost-effective, well-characterized option for long-term management of relapsing MS. The requirement for first-dose observation is a manageable workflow element rather than a barrier, and the prolonged lymphocyte recovery time may be less critical in stable patients not anticipating therapy switch. The extensive real-world safety database [1] further supports its use in this context.

Scenario 2: Research on Broad-Spectrum S1P Modulation and CNS Penetration

Fingolimod's ability to cross the blood-brain barrier and engage multiple S1P receptor subtypes on CNS cells makes it a valuable tool compound for preclinical and clinical research exploring the neuroprotective and remyelination potential of S1P modulation [2]. Its non-selective profile is a scientific asset in studies aiming to understand the contribution of individual receptor subtypes to CNS pathology, or in experimental models where broad-spectrum S1P receptor engagement is hypothesized to be beneficial, such as in stroke or Alzheimer's disease models [3].

Scenario 3: Procurement for Comparative Effectiveness or Safety Studies

As the prototypical and most extensively studied S1P receptor modulator, fingolimod serves as the essential comparator arm in clinical trials and observational studies evaluating next-generation agents like ozanimod, ponesimod, and siponimod. Its well-defined pharmacokinetic and safety profile provides a crucial benchmark for assessing the incremental benefits of newer drugs. Procuring fingolimod is necessary for any head-to-head or real-world comparative effectiveness research that seeks to quantify the impact of improved receptor selectivity or faster reversibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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